N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide
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Overview
Description
N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide is a peptide compound composed of five amino acids: threonine, phenylalanine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the peptide bonds or side chains, depending on the reagents used.
Substitution: Amino acid residues can be substituted with other functional groups or amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of specific amino acid derivatives and coupling reagents in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield oxo-serine derivatives, while reduction can lead to the formation of reduced peptide bonds.
Scientific Research Applications
N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler peptide with similar acetylation but fewer amino acids.
N-Acetyl-L-threonyl-L-valyl-L-seryl-L-phenylalanyl-L-asparaginyl-L-phenylalanine: A more complex peptide with additional amino acids.
Uniqueness
N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
72143-06-7 |
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Molecular Formula |
C22H33N5O8 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(2S,3R)-2-acetamido-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C22H33N5O8/c1-11(29)17(24-13(3)31)21(34)25-15(9-14-7-5-4-6-8-14)20(33)27-18(12(2)30)22(35)26-16(10-28)19(23)32/h4-8,11-12,15-18,28-30H,9-10H2,1-3H3,(H2,23,32)(H,24,31)(H,25,34)(H,26,35)(H,27,33)/t11-,12-,15+,16+,17+,18+/m1/s1 |
InChI Key |
KZCUCXUXACWATH-ZKHRPDRESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)C)O |
Origin of Product |
United States |
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